Profoxydim lithium salt

Description

The exact mass of the compound Profoxydim-lithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Profoxydim lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Profoxydim lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

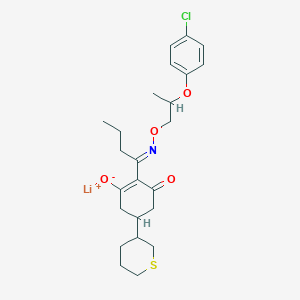

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGTYGSKTGIXOL-HCPJHKKFSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClLiNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281664-76-4 | |

| Record name | 281664-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Profoxydim lithium salt CAS 281664-76-4 chemical properties

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists[1]

Chemical Identity & Molecular Architecture[2][3]

Profoxydim lithium (CAS 281664-76-4) represents the stabilized salt form of the cyclohexanedione oxime herbicide profoxydim.[1] While the parent compound (free acid, CAS 139001-49-3) functions as a potent Acetyl-CoA Carboxylase (ACCase) inhibitor, the lithium salt variant is frequently utilized in high-precision analytical standards and specific formulation contexts due to its altered physicochemical profile, particularly regarding solubility and ionic dissociation.[1]

Structural Specifications

The molecule is characterized by a cyclohexanedione ring coupled with an oxime ether side chain. This structure allows for keto-enol tautomerism, a critical factor in chromatographic behavior.

| Property | Specification |

| Chemical Name | Lithium 2-[1-[2-(4-chlorophenoxy)propoxyimino]butyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

| CAS Number | 281664-76-4 |

| Molecular Formula | C₂₄H₃₁ClLiNO₄S |

| Molecular Weight | 471.97 g/mol |

| Appearance | White to off-white powder |

| Solubility (Water) | ~56 g/L at 20°C (significantly higher than the free acid's ~0.53 g/L) |

| Melting Point | ~208°C (with decomposition) |

| Chirality | Contains two chiral centers; commercial synthesis typically yields a mixture of stereoisomers.[1][2][3][4] |

The Lithium Advantage

The utilization of the lithium counterion serves a distinct functional purpose in research applications:

-

Enhanced Solubility: The lithium salt exhibits a water solubility approximately 100-fold higher than the free acid. This facilitates the preparation of highly concentrated aqueous stock solutions without the need for excessive organic co-solvents (like DMSO), which can be cytotoxic in biological assays.

-

Ionic Dissociation: In aqueous media, the salt rapidly dissociates to release the active profoxydim anion. This anionic form is the biologically active species that binds to the ACCase enzyme.

Mechanism of Action: ACCase Inhibition

Profoxydim functions as a graminicide by specifically targeting the plastidic isoform of Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae).[1] It is ineffective against dicots because their plastidic ACCase is prokaryotic-like (multisubunit) and lacks the specific binding pocket required for cyclohexanedione interaction.[1]

Molecular Pathway

The herbicide acts as a reversible inhibitor of the carboxyltransferase (CT) domain of the eukaryotic ACCase. By occupying the active site, it prevents the transfer of the carboxyl group from biotin to Acetyl-CoA, effectively halting the production of Malonyl-CoA. This blockade stops de novo fatty acid biosynthesis, leading to the depletion of membrane lipids and eventual cell death in meristematic tissues.

Pathway Visualization

The following diagram illustrates the specific blockade point within the lipid biosynthesis pathway.

Figure 1: Mechanism of Action. Profoxydim competitively binds to the CT domain of ACCase, preventing the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in lipid synthesis.[1]

Physicochemical Stability & Handling[1]

Researchers must treat Profoxydim lithium as a labile compound . Its stability is compromised by light and pH extremes. Failure to observe these protocols will result in the generation of degradation products (e.g., imines, oxazoles) that can confound analytical results.

Photodegradation

Profoxydim is highly sensitive to UV radiation.

-

Half-life: < 2.4 hours in aqueous solution under simulated sunlight.[1]

-

Protocol: All handling must occur under amber light or in amber glassware. Autosampler vials must be amber-colored.[1]

Hydrolytic Stability

The oxime ether linkage is susceptible to hydrolysis, particularly in acidic environments (pH < 4).

-

Storage: Store the solid salt at -20°C.

-

Solution Stability: Aqueous working solutions should be prepared fresh daily. If storage is necessary, maintain at pH 7–9 at 4°C to maximize the stability of the anionic form.

Tautomerism

In solution, profoxydim exists in equilibrium between keto and enol forms.[5]

-

Chromatographic Impact: This can lead to peak broadening or splitting in HPLC.

-

Mitigation: The use of acidified mobile phases (e.g., 0.1% Formic Acid) in LC-MS helps stabilize the ionization state, though it accelerates degradation. Therefore, rapid analysis after injection is required.

Analytical Methodologies: LC-MS/MS Workflow

The quantification of Profoxydim lithium in biological matrices (plant tissue, soil, or water) requires a rigorous extraction and detection workflow. The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]

Method Development Strategy

Due to the ionic nature of the lithium salt, the analyte is detected as the profoxydim anion (negative mode) or the protonated parent (positive mode) depending on the mobile phase pH. Positive mode (ESI+) is generally preferred for sensitivity.

-

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Transitions (MRM): Monitor the parent ion (m/z ~466 for the protonated free acid form) to specific fragment ions (e.g., m/z 466 -> 324).

Analytical Workflow Diagram

Figure 2: Validated Analytical Workflow. Note the specific cleanup step (dSPE) which is critical for removing chlorophyll from plant matrices that would otherwise suppress the MS signal.

Experimental Protocols

Preparation of Analytical Stock Solution

Objective: Create a stable 1000 mg/L reference standard.

-

Weighing: Accurately weigh 10.0 mg of Profoxydim Lithium salt into a 10 mL amber volumetric flask.

-

Note: Correct for the lithium salt molecular weight (471.[7]97) vs the free acid (466.04) if reporting concentration as "profoxydim equivalents."

-

Calculation: Masssalt = Masstarget_acid × (471.97 / 466.04).

-

-

Dissolution: Add 5 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes.

-

Why Acetonitrile? While water soluble, hydrolysis is slower in acetonitrile.

-

-

Dilution: Make up to volume with water.

-

Storage: Transfer to aliquots in amber vials. Store at -20°C. Stability: 1 month.

QuEChERS Extraction (Plant Matrix)

Objective: Extract residues while minimizing co-extraction of interfering compounds.[1]

-

Homogenize 10 g of sample (e.g., rice leaves) with liquid nitrogen.

-

Add 10 mL of Acetonitrile (acidified with 1% acetic acid).

-

Vortex vigorously for 1 minute.

-

Add Salts: 4 g MgSO₄ and 1 g NaCl.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Cleanup (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

-

Caution: PSA removes fatty acids but can also bind acidic herbicides. Ensure the extract pH remains slightly acidic or validate recovery. If recovery is low, use only C18 sorbent and omit PSA.

-

-

Filter (0.22 µm PTFE) and inject into LC-MS/MS.

References

-

European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance profoxydim. EFSA Journal. [Link][1]

-

Takano, H. K., et al. (2021).[8][9] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[8][9][10] Scientia Agricola. [Link]

-

Cervantes-Díaz, A., et al. (2024).[6][10][12][13] Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS.[13] Food Chemistry.[6][13] [Link]

-

PubChem. (2025).[14] Profoxydim lithium salt (Compound Summary).[15][14][2][7] National Library of Medicine. [Link][1]

Sources

- 1. Profoxydim Lithium Salt | CymitQuimica [cymitquimica.com]

- 2. PROFOXYDIM-LITHIUM | 139001-49-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]

- 6. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profoxydim lithium salt Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profoxydim lithium salt | C24H31ClLiNO4S | CID 23592723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Profoxydim lithium salt | CAS 281664-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Mechanism of action of Profoxydim lithium as ACCase inhibitor

Title: Molecular Mechanism and Inhibition Kinetics of Profoxydim Lithium on Plastidic Acetyl-CoA Carboxylase (ACCase)

Abstract Profoxydim lithium is a highly selective, post-emergence herbicide belonging to the cyclohexanedione oxime (DIM) chemical family. It is engineered to target and inhibit the carboxyltransferase (CT) domain of plastidic acetyl-coenzyme A carboxylase (ACCase) in gramineous weeds. This technical whitepaper provides an in-depth analysis of the structural dynamics of profoxydim lithium, its biochemical mechanism of action, the molecular basis of target-site resistance (TSR), and the self-validating experimental protocols required to quantify its inhibitory kinetics.

Chemical Ontology and Structural Dynamics

Profoxydim operates as a systemic ACCase inhibitor characterized by a cyclohexanedione oxime core. The synthesis of this core involves the condensation of a cyclohexane-1,3-dione ring, followed by the introduction of a thiazolidine ring to enhance biological selectivity[1].

The molecule exhibits two critical forms of structural dynamism:

-

Geometrical Isomerism: Profoxydim exists in both E and Z isomeric forms across its oxime double bond. The E-isomer is thermodynamically more stable and serves as the primary commercial active ingredient, though it can convert to the Z-form under highly acidic conditions[1].

-

Keto-Enol Tautomerism: The molecule shifts between enolic and ketonic states depending on the microenvironment; aqueous cellular environments stabilize the ketone form[1].

Formulation Causality: The formulation of profoxydim as a lithium salt is a deliberate biochemical design. The lithium counter-ion significantly increases the molecule's aqueous solubility and stability in formulation, which directly translates to enhanced cuticular penetration and rapid phloem loading. Once absorbed, it translocates systemically to the active meristematic sinks where lipid demand is highest[2],[3].

Molecular Mechanism: ACCase Inhibition at the CT Domain

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[4]. In grass species, the plastidic ACCase is homomeric, making it highly susceptible to DIM herbicides[3].

Profoxydim lithium acts as a potent, reversible competitive inhibitor. It specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase[3]. By occupying the binding pocket at the dimer interface of the CT domain, profoxydim prevents the transfer of the carboxyl group from carboxybiotin to acetyl-CoA. This blockade halts the production of malonyl-CoA, leading to a rapid depletion of phospholipids necessary for cell membrane biogenesis. The macroscopic result is the cessation of meristematic growth, tissue necrosis, and ultimate plant mortality[5],[2].

Fig 1. Biochemical pathway of ACCase inhibition by Profoxydim lithium leading to plant necrosis.

Structural Biology of Target-Site Resistance (TSR)

The intensive application of ACCase inhibitors has driven the evolutionary selection of target-site resistance (TSR) in weed populations such as Echinochloa spp. and Leptochloa fusca[6],[7].

Resistance is predominantly conferred by single nucleotide polymorphisms (SNPs) resulting in amino acid substitutions within the CT domain. The most critical mutation affecting profoxydim efficacy is the Ile-1781-Leu substitution[6],[4].

Binding Kinetics & Steric Hindrance: Profoxydim possesses a bulky R3 structure (a thian-3-yl ring) and an extended oxime side chain. In wild-type ACCase, the R1 alkyl groups of the oxime pharmacophore engage in favorable hydrophobic interactions with the side chain of Isoleucine-1781[4]. The mutation to Leucine alters the branching of the hydrophobic side chain, introducing severe steric clashing with the bulky DIM structure. This conformational incompatibility drastically reduces the binding affinity of profoxydim, rendering the enzyme operational even at high herbicide concentrations[4].

Self-Validating Experimental Workflows

To accurately quantify the inhibitory kinetics of profoxydim lithium and profile resistant biotypes, researchers must employ rigorous, internally controlled methodologies.

In Vitro Enzyme Kinetics (Malachite Green Assay)

This colorimetric assay measures the inorganic phosphate (Pi) released from ATP during the carboxylation of acetyl-CoA, providing a stoichiometric readout of ACCase velocity[4].

Self-Validating Protocol Steps:

-

Tissue Homogenization: Pulverize meristematic tissue in liquid nitrogen. Extract in a buffer containing HEPES, DTT, and PVPP. Causality: PVPP is critical to bind phenolic compounds that would otherwise oxidize and denature the ACCase enzyme.

-

Desalting (Sephadex G-25): Pass the crude extract through a desalting column. Causality: Plant tissues contain high levels of endogenous Pi. Failing to remove this background Pi will saturate the malachite green reagent, masking the actual enzyme activity.

-

Inhibitor Incubation: Pre-incubate the desalted enzyme with varying logarithmic concentrations of profoxydim lithium for 15 minutes to allow steady-state binding.

-

Reaction Initiation & Internal Control: Add ATP, NaHCO3, MgCl2, and initiate with Acetyl-CoA.

-

Critical Control: Run a parallel reaction lacking Acetyl-CoA. Causality: This "minus-substrate" blank measures background ATPase activity. Subtracting this value ensures the quantified Pi is strictly ACCase-dependent.

-

-

Colorimetric Development: Terminate the reaction with a malachite green/molybdate acidic solution. Read absorbance at 620 nm[4].

Fig 2. Self-validating experimental workflow for in vitro ACCase enzyme inhibition assay.

In Vivo Dose-Response Bioassay (ED50 Determination)

To bridge in vitro kinetics with field efficacy, a whole-plant bioassay is required[6],[8].

-

Cultivation: Grow target weed biotypes to the 3-4 leaf stage. Causality: At this specific phenological stage, the meristematic sink is highly active and maximally dependent on de novo lipid biosynthesis, ensuring peak susceptibility.

-

Logarithmic Dosing: Apply profoxydim lithium at 0, 0.125×, 0.25×, 0.5×, 1×, 2×, and 4× the recommended field rate using a track sprayer.

-

Biomass Quantification: Harvest above-ground fresh biomass at 21 days post-treatment.

-

Regression Analysis: Fit the data to a non-linear log-logistic model to calculate the ED50 (Effective Dose reducing biomass by 50%).

Quantitative Resistance Profiling

The efficacy of profoxydim lithium is highly dependent on the genetic profile of the target weed. The table below synthesizes quantitative dose-response data for Echinochloa spp. biotypes, highlighting the severe impact of the Ile-1781-Leu mutation on herbicide efficacy[6],[8].

Table 1: Comparative Dose-Response Kinetics (ED50) of Profoxydim Lithium in Echinochloa spp.

| Biotype Designation | ACCase CT Domain Genotype | Profoxydim ED50 (g a.i./ha) | Resistance Index (RI)* | Phenotypic Classification |

| S (ech5-09) | Wild-Type (Ile-1781) | 15.2 | 1.0 | Susceptible |

| R1 (ech3-14) | Non-Target Site (NTSR) | 18.5 | 1.2 | Low-Level Resistance |

| R2 (ech114-10) | Mutant (Ile-1781-Leu) | 392.3 | 25.8 | High-Level Target-Site Resistance |

*Resistance Index (RI) is calculated as the ED50 of the resistant biotype divided by the ED50 of the susceptible biotype.

Conclusion

Profoxydim lithium remains a highly sophisticated biochemical tool for the selective management of gramineous weeds. Its mechanism—competitive inhibition of the plastidic ACCase CT domain—exploits the fundamental lipid requirements of rapidly dividing meristems. However, the structural bulk that grants profoxydim its high affinity for wild-type ACCase also makes it highly vulnerable to steric hindrance caused by target-site mutations like Ile-1781-Leu. Future drug development must focus on designing ACCase inhibitors that bypass these specific hydrophobic steric clashes while maintaining selective affinity.

References

-

Profoxydim (Ref: BAS 625H) - AERU. Pesticide Properties DataBase (PPDB), University of Hertfordshire. URL:[Link]

-

Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, Cambridge University Press. URL:[Link]

-

Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science. URL:[Link]

-

Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. MDPI Agronomy. URL:[Link]

-

Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

ACCase-inhibitor resistance in bearded sprangletop (Leptochloa fusca spp. fascicularis). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. URL:[Link]

-

Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl. PubMed (National Institutes of Health). URL:[Link]

Sources

- 1. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of cyclohexanedione lithium salts

An In-Depth Technical Guide to the Structure-Activity Relationship of Cyclohexanedione Lithium Salts

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanedione derivatives represent a versatile class of chemical compounds with significant applications in agrochemicals and potential in therapeutic agent development. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cyclohexanedione lithium salts, focusing on the intricate interplay between their chemical structure and biological function. We will delve into the core pharmacophore, the influence of various substituents, and the specific role of the lithium salt formulation. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel cyclohexanedione-based compounds, offering both foundational knowledge and practical insights into experimental design and data interpretation.

I. Introduction: The Cyclohexanedione Scaffold

Cyclohexanedione derivatives are characterized by a six-membered carbon ring containing two ketone functionalities. The 1,3-cyclohexanedione isomer is of particular interest due to its chemical reactivity and biological activity.[1] This scaffold is a key structural precursor for the synthesis of a plethora of synthetically significant compounds with diverse biological activities, including herbicidal, antibacterial, and anticancer properties.[2]

The biological efficacy of cyclohexanedione derivatives is largely attributed to their ability to inhibit key enzymes. In the realm of herbicides, two primary targets have been identified:

-

Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes a crucial step in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of lipids essential for cell membrane formation, leading to the death of susceptible plants, particularly grasses.[3]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is involved in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a bleaching effect in plants due to the disruption of carotenoid biosynthesis.[4]

The versatility of the cyclohexanedione core allows for a wide range of chemical modifications, making it an attractive scaffold for medicinal chemistry and agrochemical research. The formation of lithium salts is a key formulation strategy that can influence the physicochemical properties and, consequently, the biological performance of these compounds.

II. The Core Pharmacophore and the Role of the Lithium Salt

The biological activity of cyclohexanedione derivatives is intrinsically linked to the enolate form of the dione system. The acidity of the methylene protons between the two carbonyl groups facilitates the formation of a resonance-stabilized enolate anion. This enolate is the key structural feature responsible for binding to the target enzymes.

The formation of a lithium salt involves the reaction of the acidic cyclohexanedione derivative with a lithium base. While other alkali metal salts can be formed, lithium salts often offer specific advantages in formulation, such as improved solubility in certain solvent systems and enhanced stability. It is crucial to understand that the primary driver of the intrinsic biological activity is the cyclohexanedione enolate anion. The lithium cation primarily serves as a counter-ion, influencing the compound's physical properties rather than directly participating in the interaction with the biological target.

The use of pre-formed lithium enolates is also a common strategy in the synthesis of cyclohexanedione derivatives, offering advantages in reactivity and selectivity during carbon-carbon bond formation.[5]

III. Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of cyclohexanedione derivatives can be finely tuned by modifying their chemical structure. The following sections detail the key structural features that govern their biological activity.

The 2-Acyl/Oxime Ether Substituent

A critical determinant of activity is the nature of the substituent at the 2-position of the cyclohexanedione ring.

-

Acyl Group: The presence of a 2-acyl group is a common feature in many active cyclohexanedione derivatives, particularly HPPD inhibitors. The nature of this acyl group significantly impacts potency. For instance, the length and branching of an alkyl chain in the acyl moiety can influence binding affinity. A study on 2-acyl-cyclohexane-1,3-diones showed that a C11 alkyl side chain resulted in potent HPPD inhibition.[4]

-

Oxime Ethers: In the case of ACCase inhibitors, a 2-[1-(alkoxyimino)alkyl] substituent is often present. Variations in the alkoxy and alkyl groups of the oxime ether can dramatically affect herbicidal activity and crop selectivity.

Substitution on the Cyclohexanedione Ring

Modifications to the cyclohexanedione ring itself also play a crucial role in the SAR.

-

5-Position Substitution: Substitution at the 5-position of the ring is a common strategy to modulate activity. For example, the presence of a 5-(tetrahydro-2H-thiopyran-3-yl) group is a feature of the herbicide cycloxydim.

-

Gem-Dimethyl Group: The introduction of a gem-dimethyl group at the 5-position can influence the conformational properties of the ring and its interaction with the target enzyme.

The Role of Aromatic and Heterocyclic Moieties

The incorporation of aromatic or heterocyclic rings, often as part of the 2-acyl substituent, is a key strategy for enhancing potency and modulating the physicochemical properties of the molecule.

-

Phenyl Ring Substituents: The substitution pattern on a phenyl ring attached to the 2-acyl group can significantly impact activity. Electron-withdrawing or electron-donating groups at different positions can influence the electronic properties of the entire molecule and its binding characteristics.

-

Heterocyclic Rings: The introduction of various heterocyclic rings has led to the discovery of potent herbicidal compounds.

IV. Experimental Protocols

To investigate the SAR of cyclohexanedione lithium salts, a systematic approach involving synthesis, purification, and biological evaluation is necessary.

Synthesis of Cyclohexanedione Lithium Salts

A general procedure for the synthesis of a 2-acyl-cyclohexanedione lithium salt is as follows:

-

Synthesis of the 2-Acyl-cyclohexanedione: This can be achieved through various methods, such as the acylation of a 1,3-cyclohexanedione derivative.

-

Formation of the Lithium Salt:

-

Dissolve the purified 2-acyl-cyclohexanedione in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a stoichiometric amount of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, dropwise.[5]

-

Allow the reaction to stir for a specified period to ensure complete formation of the lithium enolate.

-

The resulting lithium salt can then be isolated or used directly in subsequent reactions or formulations.

-

In Vitro Enzyme Inhibition Assays

To determine the inhibitory activity of the synthesized compounds, in vitro assays targeting ACCase and HPPD are essential.

-

ACCase Inhibition Assay:

-

Isolate ACCase from a susceptible plant species.

-

Prepare a reaction mixture containing the enzyme, acetyl-CoA, ATP, and bicarbonate.

-

Add varying concentrations of the test compounds (cyclohexanedione lithium salts).

-

Incorporate a radiolabeled substrate (e.g., [14C]bicarbonate) to monitor the reaction progress.

-

Measure the incorporation of radioactivity into the acid-stable product (malonyl-CoA) to determine the rate of the enzymatic reaction.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

-

HPPD Inhibition Assay:

-

Express and purify recombinant HPPD.

-

Prepare a reaction mixture containing the enzyme and its substrate, 4-hydroxyphenylpyruvate.

-

Add varying concentrations of the test compounds.

-

Monitor the enzymatic reaction by measuring the change in absorbance at a specific wavelength due to the formation of the product, homogentisate.

-

Calculate the IC50 value.

-

V. Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for understanding the relationships between chemical structure and biological activity.

Quantitative Data Summary

| Compound ID | R1 Substituent (2-position) | R2 Substituent (5-position) | ACCase IC50 (µM) | HPPD IC50 (µM) | Reference |

| 1a | -COCH3 | -H | >100 | 5.2 | [4] |

| 1b | -CO(CH2)9CH3 | -H | ND | 0.18 | [4] |

| 2a | -C(=N-OEt)Bu | -H | 0.5 | >100 | [3] |

| 2b | -C(=N-OEt)Bu | -thian-3-yl | 0.1 | >100 | [3] |

ND: Not Determined

Visualizing SAR: Logical Relationships

The following diagram illustrates the key structural components influencing the activity of cyclohexanedione derivatives.

Caption: Key structural determinants of cyclohexanedione activity.

VI. Conclusion

The structure-activity relationship of cyclohexanedione lithium salts is a multifaceted area of study with significant implications for the development of new herbicides and potentially other bioactive molecules. The core cyclohexanedione enolate is the essential pharmacophore, while modifications at the 2- and 5-positions, along with the incorporation of aromatic and heterocyclic moieties, provide a powerful means to modulate potency and selectivity. The formation of a lithium salt is a key formulation strategy that primarily influences the physicochemical properties of the compound, thereby affecting its delivery to the biological target. A thorough understanding of these SAR principles is paramount for the rational design of novel and effective cyclohexanedione-based compounds.

VII. References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Keto-enol Tautomerism of Profoxydim in Aqueous Solution

Executive Summary

Profoxydim, a post-emergence herbicide from the cyclohexanedione (CHD) class, is crucial for controlling grass weeds in rice cultivation. Its efficacy and environmental fate are intrinsically linked to its molecular structure, which is subject to keto-enol tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of Profoxydim in aqueous solutions. We delve into the physicochemical principles governing this equilibrium, detail robust experimental methodologies for its characterization, and discuss the profound implications of tautomerism on the herbicide's stability, bioactivity, and environmental behavior. This document synthesizes theoretical insights with field-proven analytical protocols to serve as an essential resource for professionals in agrochemical research and development.

Introduction: The Significance of Molecular Form

Profoxydim belongs to the family of cyclohexanedione oxime herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical step in fatty acid biosynthesis in susceptible grass species.[1] The chemical structure features a cyclohexanedione ring that is the locus of a dynamic chemical equilibrium known as keto-enol tautomerism.[2]

Tautomers are structural isomers of a chemical compound that readily interconvert.[3] In the case of Profoxydim, this involves the migration of a proton and the shifting of a double bond within the cyclohexanedione moiety, resulting in two distinct forms: a ketone (keto) form and an enol form, where a hydroxyl group is attached to a double-bonded carbon.[2][4] Understanding this equilibrium is not merely an academic exercise; the predominant tautomeric form in a given environment can significantly influence the molecule's physicochemical properties, including its solubility, stability, and, most importantly, its ability to bind to the target enzyme.[4][5] This guide will explore the nuances of this tautomeric relationship in aqueous systems, a medium of paramount importance for its application and environmental transit.

Physicochemical Basis of Profoxydim Tautomerism

The equilibrium between the keto and enol forms of Profoxydim is a delicate balance governed by several factors, primarily the solvent environment and pH.[2][5]

2.1. Tautomeric Structures and Equilibrium

Profoxydim can exist in multiple tautomeric forms, including two keto-enol imine forms (KE-1 and KE-2) and a diketoenamine (DKE) form.[2] Instrumental analyses have generally shown that a keto-enolic form is predominant over a diketo form in many conditions.[2] However, recent comprehensive studies combining NMR spectroscopy and theoretical modeling have revealed a crucial insight: the polarity of the environment dictates the balance.[4][6]

-

In non-polar, gas-phase-like environments , the enolic form is more stable.[4][6]

-

In polar, aqueous environments , the equilibrium shifts, and the ketonic form prevails.[4][6]

This shift is attributed to the ability of polar solvents like water to stabilize the weaker hydrogen bonds present in the keto structure.[4]

2.2. The Influence of pH

Cyclohexanedione herbicides like Profoxydim are weak acids, with Profoxydim having a pKa of 5.91.[2][4] This means that the pH of the aqueous solution is a critical determinant of its chemical state.[2]

-

At pH values below the pKa (acidic conditions) , the non-ionized form is prevalent. Acidic conditions can also promote the interconversion between the E and Z isomers of the molecule, which adds another layer of complexity to its behavior in the environment.[4][7]

-

At pH values above the pKa (neutral to alkaline conditions) , the ionized (enolate) form becomes more common.[2] This ionization can affect the herbicide's absorption by the target weed and its overall efficacy.[8]

The interplay between tautomerism and ionization state is fundamental to predicting Profoxydim's behavior and optimizing its performance in field applications.

Experimental Methodologies for Characterization

To accurately characterize the keto-enol tautomerism, a multi-faceted analytical approach is required. The following protocols are designed to provide a robust framework for investigation.

3.1. High-Performance Liquid Chromatography (HPLC) for Stability and Degradation Analysis

HPLC is the workhorse for monitoring the concentration of Profoxydim and its degradation products over time, providing kinetic data on its stability.[9][10]

Experimental Protocol: HPLC-DAD Analysis

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), such as an Agilent 1100 series.[9]

-

Column: A reverse-phase C18 column (e.g., Waters C18 Atlantis, 3 µm particle size, 4.6 mm × 150 mm) is effective for separation.[2][9]

-

Mobile Phase: A gradient or isocratic mixture of ultrapure water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[9]

-

Causality: The formic acid helps to control the pH of the mobile phase, ensuring consistent protonation of the analyte and leading to sharp, reproducible peaks. The C18 stationary phase effectively retains the moderately non-polar Profoxydim molecule, allowing for excellent separation from more polar degradation products.

-

-

Injection Volume: 20 µL.[9]

-

Detection: Monitor at a wavelength where Profoxydim has significant absorbance, such as 290 nm.[11]

-

Self-Validation: System suitability should be confirmed before each run by injecting a standard solution to verify retention time stability, peak area reproducibility, and theoretical plate count.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful and definitive technique for observing and quantifying tautomers directly in solution.[4]

Experimental Protocol: ¹H-NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precise amount of Profoxydim analytical standard in a deuterated polar solvent that mimics an aqueous environment, such as methanol-d4 (MeOD) or deuterium oxide (D2O) with a co-solvent like DMSO-d6 for solubility.[4]

-

Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

-

Data Interpretation:

-

Key Signature of the Enol Form: Look for a characteristic signal in the downfield region (typically >10 ppm) corresponding to the acidic proton of the enol's hydroxyl (-OH) group.

-

Key Signature of the Keto Form: The absence of the enolic -OH peak and the presence of signals corresponding to the protons on the carbon adjacent to the two keto groups.[4]

-

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. The enolic proton is deshielded due to its attachment to an electronegative oxygen and its involvement in intramolecular hydrogen bonding, causing it to resonate far downfield. By integrating the area under the peaks corresponding to unique protons of each tautomer, their relative ratio in solution can be accurately calculated.

-

Data Presentation and Interpretation

4.1. Quantitative Summary

The data gathered from various analytical techniques can be summarized to provide a clear picture of Profoxydim's behavior under different conditions.

| Parameter | Condition | Result | Implication | Reference |

| Predominant Form | Aqueous Solution | Ketonic Form | Water stabilizes the keto tautomer through hydrogen bonding. | [4][6] |

| Predominant Form | Gas Phase / Apolar Solvent | Enolic Form | Intramolecular hydrogen bonding stabilizes the enol form in the absence of polar interactions. | [4][6] |

| Aqueous Half-life (Photodegradation) | Paddy Water (Simulated Sunlight) | 2.4 ± 0.3 hours | Profoxydim is non-persistent in irradiated aquatic environments. | [9][11] |

| Soil Half-life (Biological Degradation) | Laboratory Conditions | ~0.53 days | Degradation is primarily governed by microbial processes in soil. | [12][13] |

| pKa | 20 °C | 5.91 | The molecule's ionization state is highly dependent on environmental pH. | [2][4] |

4.2. Visualization of Key Processes

Diagrams created using Graphviz help to visualize the complex chemical relationships.

Caption: Keto-enol equilibrium of Profoxydim.

Caption: Analytical workflow for tautomerism study.

Implications for Agrochemical Science

The tautomeric state of Profoxydim is not a static feature but a dynamic property that has significant real-world consequences.

-

Herbicidal Activity: The specific three-dimensional shape of the herbicide is critical for binding to the ACCase enzyme. It is plausible that one tautomer has a higher binding affinity than the other. Therefore, environmental conditions that favor the more active tautomer at the site of action could enhance herbicidal efficacy.[2][8]

-

Environmental Fate and Stability: The keto-enol equilibrium influences the molecule's susceptibility to degradation pathways such as hydrolysis and photolysis.[9] Profoxydim degrades rapidly in water and soil, with half-lives often measured in hours or a few days.[9][12] The predominance of the keto form in water likely plays a role in its degradation kinetics, leading to the formation of various degradation products, some of which may be more stable than the parent compound.[4][9]

-

Formulation and Application: For weak acid herbicides like Profoxydim, the pH of the spray solution is a critical factor.[2] A solution pH that is too high can lead to increased ionization, potentially affecting uptake by the plant. Understanding the relationship between pH, tautomerism, and ionization is essential for developing stable and effective formulations.

Conclusion

The keto-enol tautomerism of Profoxydim in aqueous solution is a pivotal aspect of its chemical identity. Recent research has overturned previous assumptions, demonstrating that while the enol form may be favored in the gas phase, the keto form is predominant in the aqueous environments relevant to its use. This equilibrium is highly sensitive to pH, which in turn affects the molecule's stability, degradation profile, and biological activity. A thorough understanding of these dynamics, achieved through robust analytical methods like HPLC and NMR, is indispensable for the rational design of next-generation herbicides, the optimization of application strategies, and the accurate assessment of their environmental impact.

References

-

Cervantes-Díaz, A., Nieto-Carmona, J. C., Sevilla Morán, B., García-García, M. I., & Sandín-España, P. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. Available from: [Link]

-

Cervantes-Díaz, A., et al. (2024). Aquatic risk assessment of the new rice herbicide profoxydim. ResearchGate. [Preprint]. Available from: [Link]

-

Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. Available from: [Link]

-

Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. Available from: [Link]

-

Cervantes-Díaz, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. ResearchGate. [Preprint]. Available from: [Link]

-

University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H). AERU. Available from: [Link]

-

Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. ResearchGate. [Preprint]. Available from: [Link]

-

(2012). Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. ResearchGate. Available from: [Link]

-

(2021). Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study. ResearchGate. Available from: [Link]

-

Cervantes-Díaz, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PubMed. Available from: [Link]

-

Sevilla-Morán, B., et al. (2024). Scheme of the different profoxydim's tautomers and isomers considered in this study. ResearchGate. Available from: [Link]

-

Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PubMed. Available from: [Link]

-

Cervantes-Díaz, A., et al. (2021). Laboratory and field dissipation of penoxsulam, tricyclazole and profoxydim in rice paddy systems. ResearchGate. Available from: [Link]

-

Al-Kayali, R., & Cárdenas, S. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available from: [Link]

-

da Silveira, L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. Available from: [Link]

Sources

- 1. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]

- 2. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Profoxydim lithium salt vs. Clefoxydim lithium salt synonyms

Comprehensive Technical Whitepaper: Nomenclature, Physicochemical Dynamics, and Analytical Workflows of Profoxydim (Clefoxydim) Lithium Salt

Executive Summary

In the landscape of modern agrochemical development, the precise characterization of active pharmaceutical and herbicidal ingredients is paramount. Profoxydim (CAS 139001-49-3), historically referred to in early literature and development pipelines by its synonym Clefoxydim (or BAS 625H), is a highly selective, post-emergence cyclohexanedione oxime (DIM) herbicide[1][2]. While "Clefoxydim" remains a recognized legacy identifier, "Profoxydim" is the officially approved ISO common name[1]. To optimize bioavailability and environmental stability, the compound is predominantly synthesized and formulated as Profoxydim lithium salt (CAS 281664-76-4)[3][4]. This whitepaper dissects the structural causality, biochemical mechanisms, and stereoselective analytical protocols governing this complex molecule.

Physicochemical & Structural Dynamics

Profoxydim exhibits highly complex structural dynamics, characterized by keto-enol tautomerism, E/Z geometrical isomerism at the oxime double bond (with the E-isomer being the primary commercial form), and inherent chirality[5]. The molecule contains two stereogenic centers, resulting in four distinct diastereoisomers that behave differently in biological and environmental matrices[6].

Table 1: Physicochemical Comparison of Profoxydim Variants

| Property | Profoxydim (Free Acid) | Profoxydim Lithium Salt |

| Synonyms | Clefoxydim, BAS 625H, Aura | Clefoxydim lithium salt, PROFOXYDIM-LITHIUM |

| CAS Number | 139001-49-3[2][7] | 281664-76-4 / 192326-75-3[3] |

| Molecular Formula | C₂₄H₃₂ClNO₄S[7] | C₂₄H₃₁ClLiNO₄S[3] |

| Molecular Weight | 466.0 g/mol [7] | 471.97 g/mol [3][4] |

| Structural State | Neutral / Tautomeric Shift | Stabilized Enolate Anion[3] |

Formulation Causality: The Lithium Advantage

A critical question in the drug and agrochemical formulation pipeline is the selection of the counterion. Why utilize the lithium salt over the free acid?

The Causality: The free acid of profoxydim is highly susceptible to rapid degradation in aqueous environments via N-O bond photolysis and oxime E/Z photoisomerization[8]. By converting the compound to a lithium salt, the hydroxyl group on the cyclohexenone ring is deprotonated, yielding an enolate anion[3]. Lithium, a small cation with an exceptionally high charge density, coordinates tightly with the enolate oxygen. This ionic stabilization locks the molecule into a thermodynamically favorable conformation, drastically reducing its susceptibility to UV-induced photolysis and hydrolytic cleavage[8]. Furthermore, the lithium salt significantly enhances aqueous solubility, a critical parameter for uniform foliar uptake in agricultural applications[5].

Biochemical Mechanism of Action

Profoxydim-lithium is classified as a Group A herbicide that acts as a potent, reversible inhibitor of Acetyl-Coenzyme A carboxylase (ACCase)[9]. Specifically, it targets the carboxyltransferase (CT) domain of the plastidic ACCase isoform found exclusively in monocotyledonous plants (grasses)[10][11].

The Causality: By competitively binding to the CT domain, profoxydim blocks the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[9]. This enzymatic blockade halts de novo fatty acid biosynthesis. Without malonyl-CoA, the plant cannot synthesize essential cell membrane lipids, leading to rapid meristematic necrosis and ultimately plant death[9][12].

Fig 1. Mechanism of action of Profoxydim-Lithium inhibiting plastidic ACCase in grass weeds.

Analytical Workflows: Stereoselective Profiling

Because profoxydim exists as a mixture of four stereoisomers, traditional achiral analysis provides incomplete environmental risk data[13]. The isomers exhibit stereoselective degradation; for example, isomers 1 and 4 degrade more rapidly in soil (half-lives ~14.7 and 15.6 hours) than their counterparts[13]. Therefore, a self-validating chiral HPLC-MS/MS workflow is required to accurately monitor residue levels[14].

Fig 2. Stereoselective QuEChERS and chiral HPLC-MS/MS workflow for Profoxydim residue analysis.

Protocol: Stereoselective QuEChERS & Chiral LC-MS/MS

This protocol is designed as a self-validating system to ensure absolute data integrity during pharmacokinetic or environmental residue profiling.

-

Sample Extraction: Homogenize 5.0 g of the biological matrix (soil or rice) in 10 mL of high-purity acetonitrile.

-

The Causality: Acetonitrile acts as a universal solvent that efficiently precipitates matrix proteins while extracting the moderately polar profoxydim isomers without inducing premature degradation.

-

-

Phase Partitioning (Salting Out): Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Vortex vigorously and centrifuge at 4000 rpm for 5 minutes.

-

The Causality: MgSO₄ drives an exothermic reaction to sequester free water. Simultaneously, NaCl increases the ionic strength of the aqueous phase, forcing the profoxydim into the upper organic (acetonitrile) layer via the salting-out effect.

-

-

Dispersive Solid-Phase Extraction (dSPE) Clean-up: Transfer the supernatant to a microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent. Centrifuge again.

-

The Causality: PSA removes interfering organic acids and polar pigments, while C18 binds non-polar lipids. This dual-sorbent clean-up is critical to prevent ion suppression during MS/MS ionization, ensuring a high signal-to-noise ratio[14].

-

-

Chiral Chromatographic Separation: Inject the purified extract onto a polysaccharide-based chiral stationary phase column (e.g., Chiracel OJ-3R). Utilize an isocratic mobile phase of Acetonitrile/Water modified with 0.1% formic acid.

-

The Causality: The chiral cavities of the OJ-3R column interact differentially with the spatial configurations of the four profoxydim stereoisomers, enabling baseline resolution[14]. Formic acid ensures the analyte remains in a consistent, protonated ionization state for downstream detection.

-

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

References

-

National Center for Biotechnology Information. "Profoxydim lithium salt | CID 23592723." PubChem.[Link]

-

National Center for Biotechnology Information. "Profoxydim | CID 135565117." PubChem.[Link]

-

BCPC. "Profoxydim data sheet." Compendium of Pesticide Common Names.[Link]

-

University of Hertfordshire. "Profoxydim (Ref: BAS 625H)." Pesticide Properties DataBase (PPDB).[Link]

-

Sandín-España, P., et al. "Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil." Environmental Science and Pollution Research.[Link]

-

Sandín-España, P., et al. "Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS." Food Chemistry.[Link]

-

Frontiers. "Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance." Frontiers in Plant Science.[Link]

-

Katsuyama, H., et al. "Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides." Journal of Agricultural and Food Chemistry.[Link]

-

PMC. "Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system." Scientific Reports.[Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. chemwhat.com [chemwhat.com]

- 3. Profoxydim lithium salt | C24H31ClLiNO4S | CID 23592723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Profoxydim | C24H32ClNO4S | CID 135565117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 10. notulaebotanicae.ro [notulaebotanicae.ro]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Elucidating the Binding Site of Profoxydim on the Acetyl-CoA Carboxylase CT Domain

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Profoxydim, a member of the cyclohexanedione (DIM) class of herbicides, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of grass species.[1][2][3] Its efficacy stems from a highly specific interaction with the carboxyltransferase (CT) domain of the enzyme, disrupting the production of malonyl-CoA and leading to metabolic arrest and plant death.[4][5] This guide provides a comprehensive technical analysis of the profoxydim binding site within the ACCase CT domain. By synthesizing crystallographic data from homologous inhibitors, kinetic studies, and molecular modeling, we will deconstruct the molecular interactions, conformational changes, and structural determinants that govern this inhibition. Furthermore, we will explore the molecular basis of herbicide resistance through target-site mutations and present a validated experimental workflow for the structural elucidation of inhibitor-enzyme complexes, offering a foundational resource for researchers in herbicide development and enzyme kinetics.

Introduction: Acetyl-CoA Carboxylase as a Prime Herbicidal Target

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[6][7] This process occurs via a two-step reaction:

-

Biotin Carboxylase (BC) Activity: The ATP-dependent carboxylation of a biotin cofactor.[8][9]

-

Carboxyltransferase (CT) Activity: The transfer of the activated carboxyl group from biotin to acetyl-CoA, yielding malonyl-CoA.[8][9]

In grasses (Poaceae), the plastidic ACCase is a large, homodimeric enzyme, making it a single, vulnerable target.[6] In contrast, most other plants possess a heteromeric ACCase, where the different catalytic domains are separate subunits.[6] This structural difference is a key reason for the selectivity of ACCase-inhibiting herbicides, which primarily target the homomeric form found in grasses. The CT domain, in particular, has been definitively identified as the binding site for three major chemical classes of graminicides: the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs, including profoxydim), and the phenylpyrazoles (DENs).[4][5][10][11]

The Carboxyltransferase (CT) Domain: A Dimeric Active Site

The herbicidal activity of profoxydim is contingent on the unique architecture of the CT domain. Structural biology has been instrumental in revealing that the functional CT domain is a dimer.[10] Each monomer consists of two subdomains (N- and C-terminal), and the active site is strategically located at the interface between these two monomers.[8] This dimeric arrangement creates a complex binding pocket that is not present in the individual monomers, providing a structural basis for potent and specific inhibition. The binding of inhibitors like profoxydim occurs within this active site cleft, physically obstructing substrate access and arresting catalysis.[10][12]

Molecular Mechanism: Profoxydim's Interaction with the CT Domain

While a crystal structure of profoxydim in complex with ACCase is not publicly available, extensive structural work on the closely related DIM herbicide, tepraloxydim, provides a robust and highly relevant model for understanding the binding mechanism.[8]

Binding Pocket and Key Residue Interactions

Unlike FOP herbicides, which induce a large conformational change upon binding, DIMs like tepraloxydim (and by extension, profoxydim) fit into the binding pocket with only minor, albeit critical, adjustments to the enzyme's structure.[8][9][13] The inhibitor binds at the dimer interface, probing a distinct region compared to FOPs.[8]

Structural analyses have identified two conserved "anchoring points" that are crucial for the binding of both FOP and DIM herbicides. These interactions involve hydrogen bonds between the herbicide molecule and the main-chain amides of two key amino acid residues (numbering based on yeast ACCase):

-

Alanine-1627 (Ala-1627)

-

Isoleucine-1735 (Ile-1735)

These two residues act as a foundational clamp, securing the inhibitor within the active site.[9][11] For DIMs, it is the cyclohexanedione ring that participates in these hydrogen-bonding interactions, suggesting the inhibitor binds in its enolate form.[9]

Conformational Adjustments Upon Binding

The binding of a DIM inhibitor triggers subtle but functionally significant conformational shifts. The most notable change is the movement of helix α5' (containing residues ~1996'–2003' from the adjacent monomer), which shifts approximately 1 Å away from the inhibitor. This slight repositioning is essential to accommodate the bulky structure of the DIM molecule, finalizing the formation of a stable enzyme-inhibitor complex.

Caption: Profoxydim binding at the CT domain dimer interface.

The Structural Basis of Target-Site Resistance

The intensive use of ACCase inhibitors has led to the evolution of resistance in many grass weed populations.[14] The primary mechanism is target-site resistance, arising from single nucleotide polymorphisms in the ACCase gene that result in amino acid substitutions within the CT domain.[11][15] These substitutions can drastically reduce the binding affinity of the herbicide.

| Amino Acid Position* | Common Substitution | Conferred Resistance to | Causality of Resistance |

| Isoleucine-1781 | Leucine (Leu) | FOPs and DIMs | The subtle change from isoleucine to the slightly bulkier leucine perturbs the conformation of the binding pocket, sterically hindering inhibitor binding.[10][16][17] |

| Tryptophan-2027 | Cysteine (Cys) | FOPs and DIMs | Loss of the bulky tryptophan residue alters the hydrophobic environment of the binding site, reducing favorable interactions with the inhibitor.[6][18] |

| Isoleucine-2041 | Asparagine (Asn) | FOPs | This mutation introduces a polar side chain into a largely hydrophobic pocket, disrupting the binding of FOP herbicides.[6][18] |

| Aspartate-2078 | Glycine (Gly) | FOPs and DIMs | The Asp-to-Gly substitution can affect the local structure and hydrogen-bonding network, impacting inhibitor affinity.[6][18] |

| Glycine-2096 | Alanine (Ala) | FOPs | Even a minor change from glycine to alanine can alter the flexibility and shape of the binding pocket, reducing herbicide efficacy.[6][18] |

| Note: Amino acid positions are based on the Alopecurus myosuroides (black-grass) ACCase sequence, a common model for resistance studies.[6] |

Experimental Workflow: Structural Elucidation via X-ray Crystallography

Determining the precise interactions of a novel inhibitor like profoxydim requires high-resolution structural data. The gold-standard method is X-ray crystallography of the co-complexed protein and inhibitor. This protocol outlines a validated, self-contained workflow for achieving this objective.

Protocol: Co-crystallization and Structure Determination of the ACCase CT Domain with Profoxydim

Objective: To obtain a high-resolution crystal structure of the ACCase CT domain in complex with profoxydim to visualize the binding site and molecular interactions.

Pillar of Trustworthiness: Each stage includes quality control steps (e.g., SDS-PAGE, dynamic light scattering) to ensure the integrity of the sample, making the entire process self-validating.

Methodology:

-

Gene Cloning and Expression of the CT Domain:

-

1.1. Construct Design: Synthesize a codon-optimized gene sequence encoding the target ACCase CT domain (e.g., from Saccharomyces cerevisiae or a target grass species).[10] Causality: Yeast CT domain is a well-established and stable surrogate with high sequence homology to plant ACCases in the active site.[8]

-

1.2. Cloning: Clone the gene into a bacterial expression vector (e.g., pET-28a) containing an N-terminal polyhistidine (His) tag for purification.

-

1.3. Expression: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a reduced temperature (e.g., 18°C) overnight. Causality: Lower temperature induction slows protein synthesis, promoting proper folding and increasing the yield of soluble protein.

-

-

Protein Purification:

-

2.1. Lysis: Harvest cells and lyse them using sonication in a buffer containing lysozyme, DNase, and protease inhibitors.

-

2.2. Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. The His-tagged CT domain will bind to the nickel resin. Wash extensively to remove non-specific proteins.

-

2.3. Elution & Tag Cleavage: Elute the protein using an imidazole gradient. If desired, cleave the His-tag with a specific protease (e.g., TEV protease) and pass the protein back over the Ni-NTA column to remove the tag and protease.

-

2.4. Size-Exclusion Chromatography (SEC): As a final polishing step, run the protein over a SEC column (e.g., Superdex 200). Causality: SEC separates proteins by size, removing aggregates and ensuring a monodisperse, homogenous sample, which is critical for successful crystallization. Verify purity with SDS-PAGE.

-

-

Co-crystallization Trials:

-

3.1. Complex Formation: Concentrate the purified CT domain to ~10 mg/mL. Add profoxydim (dissolved in a suitable solvent like DMSO) in a 3-5 fold molar excess and incubate to allow for complex formation.

-

3.2. Crystallization Screening: Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion trials, screening hundreds of conditions from commercial crystallization screens (e.g., Hampton Research, Qiagen). Causality: Successful crystallization is an empirical process; screening a wide chemical space (pH, precipitants, salts) maximizes the chances of finding a condition that yields diffraction-quality crystals.

-

3.3. Crystal Optimization: Once initial microcrystals ("hits") are identified, optimize their growth by systematically varying the concentrations of precipitant, protein, and buffer pH around the initial hit condition.

-

-

X-ray Diffraction Data Collection and Structure Determination:

-

4.1. Cryo-protection and Mounting: Soak the optimized crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) and flash-cool them in liquid nitrogen. Causality: Cryo-cooling minimizes radiation damage from the X-ray beam, allowing for the collection of higher-quality data.

-

4.2. Data Collection: Mount the frozen crystal on a goniometer at a synchrotron X-ray source and collect a full diffraction dataset.

-

4.3. Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known CT domain structure (e.g., PDB ID: 1UYT) as a search model.[12] Build the profoxydim molecule into the resulting electron density map and refine the complete structure to high resolution.

-

Caption: Experimental workflow for structural analysis.

References

-

Zhang, H., Yang, Y., & Tong, L. (2009). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. PNAS. [Link]

-

Zhang, H., Tweel, B., & Tong, L. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. PNAS. [Link]

- Burton, J. D., Gronwald, J. W., Somers, D. A., Connelly, J. A., Gengenbach, B. G., & Wyse, D. L. (1987). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim.

-

Takano, H., Beffa, R., Dayan, F. E., & Beckie, H. J. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology. [Link]

-

RCSB Protein Data Bank. (2004). 1UYT: Acetyl-CoA carboxylase carboxyltransferase domain. [Link]

-

Hayleys Agriculture. Tetris Weedicide/ Herbicide. [Link]

-

Cobos-Escudero, M., Pla, P., Cervantes-Diaz, A., Alonso-Prados, J. L., Sandín-España, P., Alcamí, M., & Lamsabhi, A. M. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. International Journal of Molecular Sciences. [Link]

-

Takano, H., Patterson, E. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. ResearchGate. [Link]

-

Kaloumenos, N. S., et al. (2021). Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. MDPI. [Link]

- Barua, P. (2021). Evolution of target-based resistance mechanism to acetyl-coenzyme A carboxylase herbicides in Digitaria ciliaris.

-

Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology. [Link]

-

AERU. (2026). Profoxydim (Ref: BAS 625H). University of Hertfordshire. [Link]

-

Cobos-Escudero, M., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports. [Link]

-

Yu, L. P., Kim, Y. S., & Tong, L. (2010). Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden. PNAS. [Link]

-

Takano, H., Patterson, E. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]

- Kansas State University. (n.d.). Inhibition of Lipid Synthesis. Herbicide Mode of Action.

-

Cobos-Escudero, M., et al. (2023). Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. Academic Reads. [Link]

-

Tong, L. (2009). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Liang Tong Lab, Columbia University. [Link]

-

Wang, Q., et al. (2006). Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations. Journal of Chemical Information and Modeling. [Link]

- Takano, H., Patterson, E. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.

- Peter, S. (2012). Acetyl-CoA Carboxylase Inhibitors.

-

Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science. [Link]

-

Singh, S., et al. (2016). Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. Journal of Plant Biochemistry and Biotechnology. [Link]

-

Cobos-Escudero, M., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PubMed. [Link]

-

Xia, S., et al. (2009). A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. PNAS. [Link]

-

Rani, M., et al. (2023). Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity. Frontiers in Plant Science. [Link]

- Cobos-Escudero, M., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases.

- Cobos-Escudero, M., et al. (2024). (PDF) Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system.

- Takano, H., et al. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, Cambridge Core.

-

Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular and Molecular Medicine. [Link]

-

Sykes, D. A., et al. (2014). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology. [Link]

Sources

- 1. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]

- 3. academicreads.com [academicreads.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]

Environmental degradation pathway of Profoxydim in paddy soil

An In-depth Technical Guide to the Environmental Degradation Pathway of Profoxydim in Paddy Soil

Introduction

Profoxydim, a member of the cyclohexanedione oxime family of herbicides, is a critical tool for post-emergence control of grass weeds, particularly Echinochloa crus-galli, in rice cultivation.[1] Its mode of action involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for lipid synthesis in susceptible weed species.[2][3] While effective, the introduction of any agrochemical into the environment necessitates a thorough understanding of its fate and behavior. The unique conditions of a paddy field—flooded, anaerobic soil layers, and intense sun exposure—create a complex matrix where herbicides undergo various degradation processes.

This guide provides a comprehensive technical overview of the environmental degradation pathways of profoxydim in paddy soil. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the causal relationships behind the observed phenomena and providing robust, validated methodologies for researchers in the field. We will explore the interplay of abiotic and biotic factors that govern profoxydim's rapid dissipation and examine the formation and persistence of its degradation products.

Physicochemical Profile of Profoxydim

Understanding the intrinsic properties of profoxydim is fundamental to predicting its environmental behavior. Profoxydim is a complex molecule characterized by multiple forms of isomerism, including E/Z geometrical isomerism, chirality leading to four stereoisomers, and keto-enol tautomerism.[3][4] The commercial product is primarily the E-isomer.[4] These structural nuances can influence degradation rates and biological activity.[3][5]

| Property | Value | Source |

| IUPAC Name | (5RS)-2-((EZ)-1-{[(2RS)-2-(4-chlorophenoxy)propoxy]imino}butyl)-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one | [6] |